1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene
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Overview
Description
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 1 and 4 positions, and a sulfonyl group linked through an ethenyl bridge. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene typically involves multiple steps, starting from benzene. The initial step often includes the chlorination of benzene to introduce chlorine atoms at the desired positions. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride .
This can be done through a series of electrophilic aromatic substitution reactions, where the benzene ring is activated by the presence of electron-withdrawing groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are typically carried out in reactors designed to handle the exothermic nature of the reactions and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atoms .
Scientific Research Applications
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The chlorine atoms and the ethenyl bridge also play roles in determining the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: Lacks the sulfonyl and ethenyl groups, making it less reactive in certain types of reactions.
2,5-Dichlorostyrene: Similar structure but lacks the sulfonyl group, affecting its chemical properties and applications.
Uniqueness
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is unique due to the presence of both chlorine atoms and the sulfonyl-ethenyl bridge.
Properties
CAS No. |
61442-01-1 |
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Molecular Formula |
C10H8Cl2O2S2 |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1,4-dichloro-2-(2-ethenylsulfonylethenylsulfanyl)benzene |
InChI |
InChI=1S/C10H8Cl2O2S2/c1-2-16(13,14)6-5-15-10-7-8(11)3-4-9(10)12/h2-7H,1H2 |
InChI Key |
TWSQAPMPQILWQB-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C=CSC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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